

# Apicidin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Apicidin	
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## **Abstract**

Apicidin is a fungal metabolite that has garnered significant attention in the fields of molecular biology and drug development due to its potent and broad-spectrum biological activities.[1][2] Classified as a cyclic tetrapeptide, Apicidin is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of Apicidin. It is intended for researchers, scientists, and professionals in drug development, offering a detailed understanding of its mechanism of action, experimental protocols for its study, and its potential therapeutic applications.

# **Chemical Structure and Physicochemical Properties**

**Apicidin**, with the chemical formula C34H49N5O6, is a cyclic tetrapeptide consisting of four amino acid residues: N-O-methyl-L-tryptophan, L-isoleucine, D-pipecolinic acid, and L-2-amino-8-oxodecanoic acid.[4][5] Its cyclic structure is crucial for its biological activity.[1]

Table 1: Physicochemical Properties of Apicidin



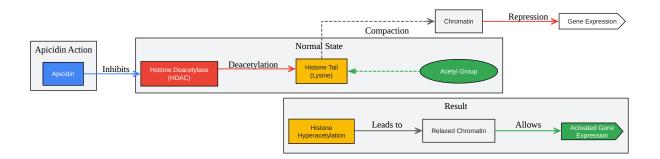
Property	Value	Reference
Molecular Formula	C34H49N5O6	[6]
Molecular Weight	623.8 g/mol	[6]
CAS Number	183506-66-3	[6]
IUPAC Name	(3S,6S,9S,12R)-3-[(2S)-butan- 2-yl]-6-[(1-methoxyindol-3- yl)methyl]-9-(6- oxooctyl)-1,4,7,10- tetrazabicyclo[10.4.0]hexadeca ne-2,5,8,11-tetrone	[6]
Solubility	Soluble in DMSO to 10 mM	
Appearance	Solid	
Purity	>95%	

# **Mechanism of Action: Histone Deacetylase Inhibition**

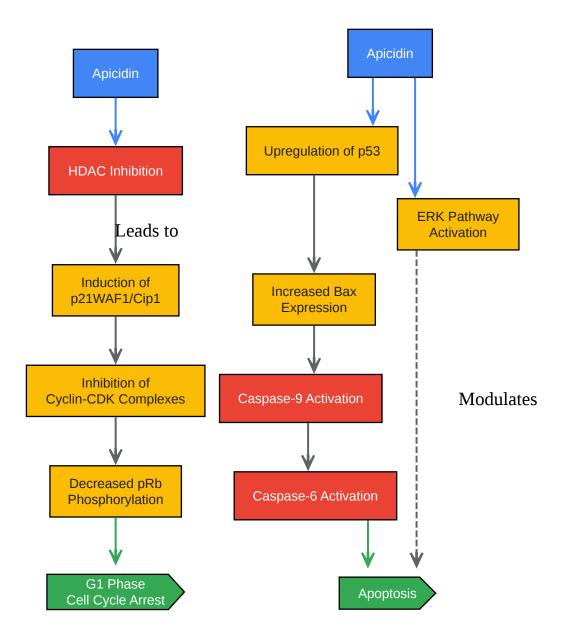
**Apicidin** exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs).[3][7] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, **Apicidin** leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the activation of gene expression.[1][8]

The 2-amino-8-oxo-decanoic acid moiety of **Apicidin** is thought to mimic the ε-amino acetylated lysine residues of histone substrates, allowing it to bind to the active site of HDACs and inhibit their activity.[8] This inhibition has been shown to be potent, with an IC50 value of 0.7 nM for total HDACs. **Apicidin** has shown inhibitory activity against various HDACs, including HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, and HDAC8.[9]

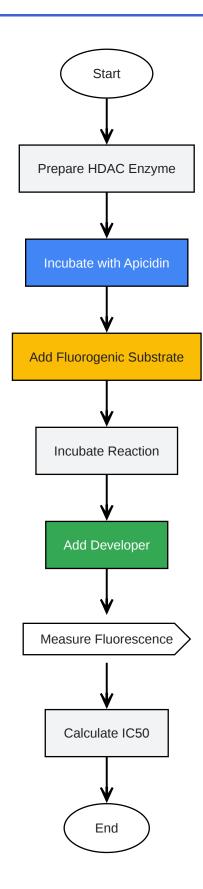












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